molecular formula C8H13N5O2 B13758214 N4-isopropyl-6-methyl-5-nitropyrimidine-2,4-diamine CAS No. 500161-90-0

N4-isopropyl-6-methyl-5-nitropyrimidine-2,4-diamine

Cat. No.: B13758214
CAS No.: 500161-90-0
M. Wt: 211.22 g/mol
InChI Key: APDJTFYXTJTGJQ-UHFFFAOYSA-N
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Description

N4-isopropyl-6-methyl-5-nitropyrimidine-2,4-diamine is a heterocyclic compound with a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-isopropyl-6-methyl-5-nitropyrimidine-2,4-diamine typically involves the nitration of 2-substituted 4,6-dihydroxypyrimidines. The nitration process can be carried out using concentrated sulfuric acid and nitric acid, leading to the formation of 5,5-dinitro derivatives . The reaction conditions include maintaining a low temperature and using a high concentration of nitric acid to ensure the formation of the desired nitro compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N4-isopropyl-6-methyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Aromatic nucleophilic substitution reactions can occur, where nucleophiles replace the nitro group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or catalytic hydrogenation.

    Nucleophiles: Such as amines or alkoxides for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Amino derivatives: Formed through reduction of the nitro group.

    Substituted pyrimidines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N4-isopropyl-6-methyl-5-nitropyrimidine-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N4-isopropyl-6-methyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4,6-diaminopyrimidine: A similar compound with a pyrimidine core but lacking the nitro and isopropyl groups.

    6-methyl-5-nitro-2,4-diaminopyrimidine: Similar structure but without the isopropyl group.

Uniqueness

N4-isopropyl-6-methyl-5-nitropyrimidine-2,4-diamine is unique due to the presence of both the nitro and isopropyl groups, which enhance its chemical reactivity and potential biological activity. These functional groups contribute to its distinct properties and applications compared to other pyrimidine derivatives.

Properties

CAS No.

500161-90-0

Molecular Formula

C8H13N5O2

Molecular Weight

211.22 g/mol

IUPAC Name

6-methyl-5-nitro-4-N-propan-2-ylpyrimidine-2,4-diamine

InChI

InChI=1S/C8H13N5O2/c1-4(2)10-7-6(13(14)15)5(3)11-8(9)12-7/h4H,1-3H3,(H3,9,10,11,12)

InChI Key

APDJTFYXTJTGJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)NC(C)C)[N+](=O)[O-]

Origin of Product

United States

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